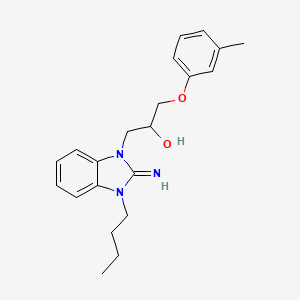![molecular formula C21H16ClNO4 B11570617 2-{(E)-2-[2-(acetyloxy)-5-chlorophenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11570617.png)
2-{(E)-2-[2-(acetyloxy)-5-chlorophenyl]ethenyl}quinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a chlorophenyl group, and a quinolinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced through an esterification reaction, typically using acetic anhydride and a suitable catalyst.
Coupling with Quinoline: The final step involves coupling the chlorophenyl intermediate with a quinoline derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction may produce quinolinyl alcohols.
Scientific Research Applications
2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 5-(acetyloxy)-: Similar in structure but lacks the quinoline moiety.
2-(Acetyloxy)-1-(hydroxymethyl)ethyl acetate: Contains an acetyloxy group but differs in the overall structure.
Uniqueness
2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its combination of functional groups and its potential bioactivity. The presence of the quinoline moiety distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
Molecular Formula |
C21H16ClNO4 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
[2-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-4-chlorophenyl] acetate |
InChI |
InChI=1S/C21H16ClNO4/c1-13(24)26-19-11-8-17(22)12-16(19)7-10-18-9-6-15-4-3-5-20(21(15)23-18)27-14(2)25/h3-12H,1-2H3/b10-7+ |
InChI Key |
NOAVEGLHKGCBAU-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(3-chlorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570536.png)
![N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570546.png)
![N-[4-(diethylamino)phenyl]-2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11570547.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570549.png)
![2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11570564.png)
![2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate](/img/structure/B11570574.png)
![6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570577.png)

![{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570583.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570598.png)
![6-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570610.png)
![Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11570611.png)
![6-(4-chlorophenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570613.png)
![2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B11570616.png)
